N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound featuring a multi-substituted indole core. Its structure includes:
- A 1H-indol-3-yl moiety functionalized with a sulfonyl group.
- A 4-methylpiperidin-1-yl group linked via a 2-oxoethyl chain to the indole nitrogen.
- A 2-chlorobenzyl substituent attached to the acetamide group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O4S/c1-18-10-12-28(13-11-18)25(31)16-29-15-23(20-7-3-5-9-22(20)29)34(32,33)17-24(30)27-14-19-6-2-4-8-21(19)26/h2-9,15,18H,10-14,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGZGVWOKWPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also identified by its CAS number 878054-59-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly in relation to neurodegenerative diseases, with an emphasis on its mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.0 g/mol. The structural complexity includes a benzyl group, a piperidine moiety, and an indole derivative, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClN3O2S |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 878054-59-2 |
The compound's mechanism of action is primarily associated with its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative disorders.
Inhibition Studies
Recent studies indicate that this compound exhibits significant inhibition of AChE and BuChE:
- AChE Inhibition : IC50 values suggest potent inhibitory activity, comparable to established AChE inhibitors.
- BuChE Inhibition : The compound also demonstrates inhibitory effects on BuChE, which may contribute to its overall therapeutic profile against AD.
Biological Activity and Efficacy
Research has shown that this compound not only inhibits cholinesterases but also possesses antioxidant properties. These dual actions are beneficial in mitigating oxidative stress associated with neurodegeneration.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. This protective effect was assessed using PC12 cell lines, where it exhibited low toxicity and significant neuroprotection.
- Anti-Aggregation Activity : The compound showed promise in reducing beta-amyloid aggregation, a hallmark of Alzheimer's pathology. Inhibition rates were measured at various concentrations, indicating a dose-dependent response.
Safety Profile
Safety assessments are crucial for evaluating the therapeutic potential of any new chemical entity. Preliminary toxicity studies reveal that this compound has a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent Effects on Physicochemical Properties
- Sulfonyl vs. Thioether : Sulfonyl groups (e.g., target compound, III-27) enhance electron-withdrawing effects and stability compared to thioethers () .
- Halogenated Benzyl Groups : The 2-chlorobenzyl group (target) vs. 4-fluorobenzyl () or trifluoromethylphenyl () alters lipophilicity and steric bulk, impacting membrane permeability .
- Heterocyclic Variations : Replacement of indole with triazolone () or addition of hydrazinecarbothioamide () introduces distinct hydrogen-bonding and conformational properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
